molecular formula C50H46CaF2N2O8 B1663618 Pitavastatin CAS No. 147511-69-1

Pitavastatin

カタログ番号: B1663618
CAS番号: 147511-69-1
分子量: 881.0 g/mol
InChIキー: RHGYHLPFVJEAOC-FFNUKLMVSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

ピタバスタチンカルシウムは、3-ヒドロキシ-3-メチルグルタリル-コエンザイムAレダクターゼ(HMG-CoAレダクターゼ)を阻害することにより効果を発揮します。 この阻害は、コレステロール生合成における重要なステップである、3-ヒドロキシ-3-メチルグルタリル-コエンザイムAからメバロン酸への変換を阻害します 肝臓のコレステロール濃度の低下により、低密度リポタンパク質(LDL)レセプターの発現が亢進し、血流からのLDLのクリアランスが促進されます .

6. 類似の化合物との比較

ピタバスタチンカルシウムは、アトルバスタチン、プラバスタチン、ロサルバスタチン、フルバスタチン、ロバスタチンなどの他のスタチンと比較されます 他のスタチンとは異なり、ピタバスタチンカルシウムは肝臓のシトクロムCYP3A4アイソザイムによって代謝されず、薬物相互作用が少なくなります また、低密度リポタンパク質コレステロール(LDL-C)に対して同様またはより大きな効果があり、グルコース代謝障害とは関連していません さらに、ピタバスタチンカルシウムは高密度リポタンパク質(HDL)レベルを上昇させ、コレステロールの流出能力を改善します .

類似の化合物

  • アトルバスタチン
  • プラバスタチン
  • ロサルバスタチン
  • フルバスタチン
  • ロバスタチン

ピタバスタチンカルシウムは、独特の薬物動態学的および薬理学的プロファイルにより際立っており、脂質異常症や心臓血管疾患の患者にとって貴重な選択肢となっています .

生化学分析

Biochemical Properties

Pitavastatin interacts with several biomolecules, primarily the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By competitively inhibiting HMG-CoA Reductase, this compound reduces abnormal cholesterol and lipid levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This reduction in cholesterol levels can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with HMG-CoA Reductase . As a competitive inhibitor of this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol and other compounds involved in lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, studies have shown that this compound can reduce the progression of noncalcified coronary plaque volume over a period of 24 months .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, a study in rats showed that ascending doses of this compound were found to attenuate parameters such as edema volume, polymorphonuclear leukocyte (PMNL) infiltration, and tissue damage .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a fundamental pathway of cellular metabolism essential for cholesterol production and posttranslational protein farnesylation and geranylgeranylation . The primary metabolism pathway of this compound is glucuronidation, and it is minimally metabolized by the CYP450 enzymes CYP2C9 and CYP2C8 .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with solute carrier (SLC) transporters and recombinant membrane vesicles expressing several human ABC transporters .

Subcellular Localization

It is known that this compound primarily acts in the liver, where it inhibits the production of cholesterol .

化学反応の分析

科学的研究の応用

Lipid-Lowering Efficacy

Pitavastatin is known for its potent efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). Studies have demonstrated that this compound shows a higher affinity for HMG-CoA reductase compared to other statins, making it an effective option for patients with hypercholesterolemia.

Study Population Dosage LDL-C Reduction Duration
REAL-CAD13,054 patients with CAD1 mg vs. 4 mg4.3% vs. 5.4% (hazard ratio 0.81)Varies
PROOF28,343 patients with hyperlipidemia1, 2, or 4 mgSignificant reduction observed8 weeks

The REAL-CAD study highlighted the effectiveness of this compound in reducing cardiovascular events among patients with stable coronary artery disease (CAD) .

Cardiovascular Disease Prevention

This compound has been shown to reduce major adverse cardiovascular events (MACE) significantly. In the REPRIEVE trial, it was found to decrease MACE by 35% in people living with HIV over a median follow-up of 5.1 years, indicating its potential in preventing cardiovascular complications beyond lipid management .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties that contribute to its cardiovascular benefits. It has been associated with reduced levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and lipoprotein-associated phospholipase A2.

Marker Baseline Level Post-Treatment Level Significance
hs-CRP0.49 mg/L0.37 mg/LP < 0.05
Lipoprotein-Associated Phospholipase A2Elevated levels observed before treatmentSignificant reduction noted post-treatmentNot specified

These findings suggest that this compound may exert protective effects on vascular health by mitigating inflammation .

Tolerability and Safety Profile

This compound has been reported to have a favorable tolerability profile compared to other statins, particularly in patients who experience myopathy or muscle-related side effects with other treatments. A case study indicated that a combination of this compound and ezetimibe was well-tolerated in a patient previously intolerant to other statins .

Clinical Case Studies

Several clinical trials and observational studies have provided insights into the real-world effectiveness and safety of this compound:

  • Case Study on Tolerability : A patient with mixed dyslipidemia experienced myalgia with fluvastatin but tolerated this compound at a dose of 1 mg combined with ezetimibe without adverse effects .
  • Efficacy in Diverse Populations : Observational studies across various demographics have consistently shown significant reductions in LDL-C and improvements in overall lipid profiles among those treated with this compound .

生物活性

Pitavastatin is a member of the statin class of medications, primarily used to lower cholesterol levels and reduce cardiovascular risk. Its biological activity encompasses various mechanisms that contribute to its efficacy in lipid management and potential therapeutic applications beyond cholesterol reduction.

This compound's primary mechanism is the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to:

  • Decreased LDL-C Levels : this compound significantly reduces low-density lipoprotein cholesterol (LDL-C) levels, as evidenced by clinical trials showing reductions of up to 29.1% within four weeks of treatment initiation .
  • Increased HDL-C Levels : It has been shown to increase high-density lipoprotein cholesterol (HDL-C) levels by approximately 19.9% in patients switching from other statins .
  • Enhanced LDL Receptor Expression : this compound promotes the expression of LDL receptors, facilitating increased uptake of LDL from the bloodstream .

In Vitro Studies

  • Endothelial Lipase Activity : Research indicates that this compound reduces endothelial lipase activity in endothelial cells, which is linked to improved lipid profiles . For instance, in EA.hy926 cells treated with this compound, phospholipase activity decreased significantly from 238 nmol/mL/h to 83.8 nmol/mL/h .
  • Cytotoxic Effects on Cancer Cells : Studies have demonstrated that this compound exhibits cytotoxic effects against ovarian cancer cells. The presence of mevalonate pathway metabolites can reverse these effects, indicating a complex interaction between lipid metabolism and cancer cell viability .

In Vivo Studies

  • REAL-CAD Trial : This trial assessed the efficacy of high-dose (4 mg/day) versus low-dose (1 mg/day) this compound in patients with stable coronary artery disease (CAD). The results showed a significant reduction in cardiovascular events in the high-dose group, highlighting its effectiveness beyond mere lipid lowering .
  • REPRIEVE Trial : In this study involving people with HIV, this compound demonstrated a 35% reduction in major adverse cardiovascular events compared to placebo over a median follow-up of 5.1 years, again suggesting benefits beyond LDL reduction .

Long-term Safety and Efficacy

A long-term observational study involving over 20,000 patients indicated that this compound was well tolerated, with only 10.4% experiencing adverse events, most of which were mild . The LIVES study confirmed significant reductions in LDL-C and increases in HDL-C levels over an extended period.

Comparison with Other Statins

In comparative studies, this compound has shown superior efficacy in reducing LDL-C and improving HDL-C levels compared to other statins like atorvastatin and simvastatin . Its unique pharmacokinetic properties allow for effective dosing without significant side effects.

Summary Table of Key Findings

Study/TrialPopulationInterventionKey Findings
REAL-CADPatients with stable CADHigh-dose vs Low-doseHigh-dose reduced cardiovascular events significantly
REPRIEVEPeople with HIVThis compound vs Placebo35% reduction in major adverse cardiovascular events
LIVES Study~20,000 patientsThis compoundSignificant reductions in LDL-C (29.1%) and increases in HDL-C (19.9%)
In Vitro StudiesEndothelial cellsThis compoundDecreased phospholipase activity by 64%

特性

CAS番号

147511-69-1

分子式

C50H46CaF2N2O8

分子量

881.0 g/mol

IUPAC名

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1

InChIキー

RHGYHLPFVJEAOC-FFNUKLMVSA-L

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

異性体SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]

正規SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

外観

white to pale-yellow powder

Key on ui other cas no.

147511-69-1

ピクトグラム

Health Hazard

溶解性

Very slightly soluble

同義語

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

蒸気圧

2.32X10-17 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin
Reactant of Route 2
Reactant of Route 2
Pitavastatin
Reactant of Route 3
Pitavastatin
Reactant of Route 4
Pitavastatin
Reactant of Route 5
Pitavastatin
Reactant of Route 6
Pitavastatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。